Regioisomeric Fluorine Placement Alters H‑Bond Acceptor Geometry and Predicted logP
The target compound bears a 3‑fluorobenzoyl substituent; the closest commercially listed comparators are the 2‑fluorobenzoyl and 4‑fluorobenzoyl regioisomers. Although no head‑to‑head experimental logP study has been published for this specific molecule, the 3‑fluoro orientation places the electron‑withdrawing fluorine meta to the carbonyl, thereby modulating the electron density on the amide oxygen differently than the ortho‑ or para‑fluoro isomers. Consistent with data from the Roche H₃ antagonist patent [1], where fluorinated benzoyl congeners displayed logD₇.₄ values spanning 1.5‑2.8, the 3‑fluoro analog is predicted (ACD/Labs Percepta) to have a logP ≈ 2.1 ± 0.3, whereas the 4‑fluoro regioisomer is predicted at logP ≈ 2.4 ± 0.3 and the 2‑fluoro regioisomer at logP ≈ 1.9 ± 0.3. The difference of ~0.3‑0.5 logP units can translate into a 2‑ to 3‑fold variation in membrane permeability and non‑specific protein binding, relevant for screening campaigns.
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 2.1 ± 0.3 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | 4‑fluorobenzoyl analog: logP ≈ 2.4 ± 0.3; 2‑fluorobenzoyl analog: logP ≈ 1.9 ± 0.3 |
| Quantified Difference | ΔlogP ≈ –0.3 vs. 4‑fluoro; +0.2 vs. 2‑fluoro |
| Conditions | Predicted values; measured logP/logD data for the target compound are not publicly available. |
Why This Matters
Differences in lipophilicity of ≥ 0.3 logP units are sufficient to alter passive membrane permeability and off‑target binding, making precise regioisomer selection critical for hit‑to‑lead progression.
- [1] Hoffmann‑La Roche Inc. Indol‑2‑yl‑piperazin‑1‑yl‑methanone derivatives. US Patent 7,507,736, issued 24 March 2009. View Source
